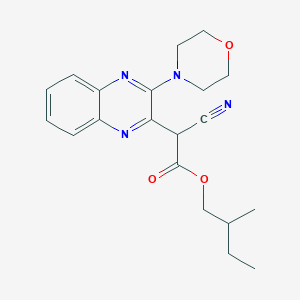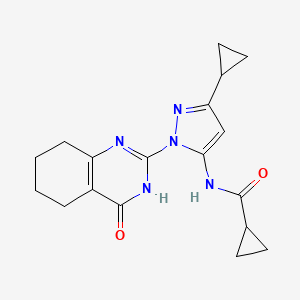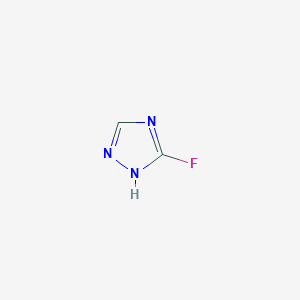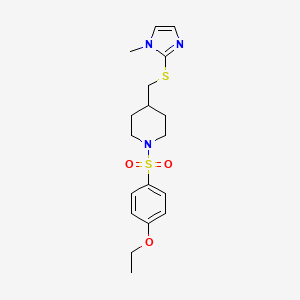
2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a morpholino group, which is a common structural motif in pharmaceuticals due to its ability to enhance the solubility and bioavailability of drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate typically involves the cyanoacetylation of amines. This process can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
科学研究应用
2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural features that enhance solubility and bioavailability.
作用机制
The mechanism of action of 2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The morpholino group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The quinoxaline core can interact with various biological receptors, potentially inhibiting or activating specific pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2-Methylbutyl 2-cyano-4-(3-methyl-2-oxazolidinylidene)-2-butenoate: Another cyanoacetate derivative with potential biological activities.
2-Methylbutyl isovalerate: A simpler ester with different chemical properties.
Uniqueness
2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate is unique due to its combination of a quinoxaline core and a morpholino group, which together enhance its biological activity and solubility. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-methylbutyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-14(2)13-27-20(25)15(12-21)18-19(24-8-10-26-11-9-24)23-17-7-5-4-6-16(17)22-18/h4-7,14-15H,3,8-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCJTNGVHSXZMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2414780.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2414786.png)
![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)


![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)
![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)
![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)
![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)
![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

